1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

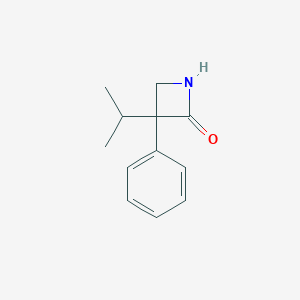

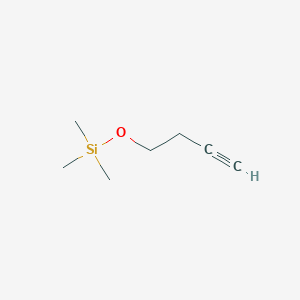

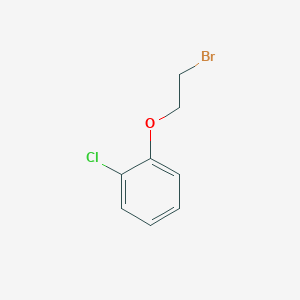

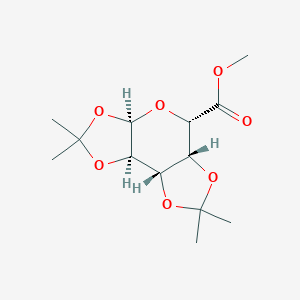

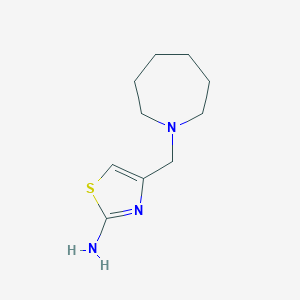

1,2,3,4-Di-o-isopropylidene-alpha-d-galacturonic acid methyl ester is a chemical compound with the linear formula C13H20O7 . It is also known as diacetone-D-galactose and galactose diacetonide, which is a partially protected monosaccharide building block with isopropylidene groups on the 1,2 and 3,4 hydroxyls .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester include a molecular weight of 260.29 , a boiling point of 133 °C/0.2 mmHg , and a specific rotation of -58° (C=3,CHCl3) . The compound is a liquid at 20 °C and is sensitive to moisture .Applications De Recherche Scientifique

Xylan Derivatives and Their Application Potential

Xylan, a polysaccharide related to the research on esters like the one mentioned, is explored for its biopolymer ethers and esters synthesis potential. Chemical modification of xylan leads to new materials with specific properties based on functional groups, degrees of substitution, and patterns. These derivatives, particularly xylan esters, are synthesized for various applications, including drug delivery, paper strength additives, flocculation aids, and antimicrobial agents, showcasing the wide-ranging utility of modified polysaccharides in scientific research (Petzold-Welcke et al., 2014).

Biodiesel Combustion and Kinetic Modeling

The study of biodiesel combustion, particularly focusing on ester compounds like fatty acid methyl esters, contributes significantly to developing clean and efficient combustors utilizing alternative fuels. Kinetic modeling of such esters aids in understanding the combustion process, revealing chemistry that could lead to CO2 reduction and soot tendencies in biodiesel. This research highlights the importance of alternative fuel sources and the role of chemical kinetics in enhancing combustion technologies (Lai et al., 2011).

Pectin-Based Biomaterials

Pectin, a complex polysaccharide containing galacturonic acid, is studied for its potential in biomedical applications due to its non-toxic, biocompatible, and biodegradable nature. Research on pectin and its derivatives focuses on their use in pharmaceutics, drug delivery, tissue engineering, and other biomedical fields. Modifications and composites of pectin enhance its properties, demonstrating the versatility and applicability of such natural compounds in scientific and medical research (Noreen et al., 2017).

Alkoxycarbonylation of Phytogenic Substrates

The alkoxycarbonylation process, particularly involving unsaturated phytogenic substrates, presents an innovative approach to synthesizing ester products. This method leverages palladium catalysts for the efficient production of esters under mild conditions, illustrating the potential of chemical processes in creating valuable products from alternative feedstocks. Such research underscores the importance of green chemistry and resource-saving strategies in the chemical industry (Sevostyanova & Batashev, 2023).

Propriétés

IUPAC Name |

methyl (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3/t6-,7+,8+,9-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRLFIZIOSVOGE-KJFVXYAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)